2-[(4-Chloro-2-fluorophenyl)methyl]oxirane
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Overview
Description
2-[(4-Chloro-2-fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C₉H₈ClFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-[(4-Chloro-2-fluorophenyl)methyl]oxirane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
- 2-[(4-Chloro-2-fluorophenoxy)methyl]oxirane
- 2-(4-Fluorophenyl)oxirane
- 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane
Comparison: Compared to similar compounds, this compound is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can influence the compound’s reactivity and interactions, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8ClFO/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2 |
InChI Key |
XMQCLXMCYPOPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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